Acid-Cleavable Biotin Alkyne Doubles Peptide Identification and Increases Protein Quantification by >50% Over Uncleavable Analog
In a direct comparison of cleavable (DADPS) and uncleavable biotin-alkyne in BONCAT proteomics, the cleavable variant identified and quantified more than double the number of peptides and over 50% more proteins via TMT mass spectrometry [1][2].
| Evidence Dimension | Peptide/Protein Identification Yield |
|---|---|
| Target Compound Data | Cleavable Biotin Alkyne (DADPS): >2x peptides, >1.5x proteins vs. uncleavable |
| Comparator Or Baseline | Uncleavable Biotin Alkyne (standard) |
| Quantified Difference | >100% increase in peptide identifications; >50% increase in protein identifications |
| Conditions | BONCAT labeling of newly synthesized proteins in cellular proteomes, TMT-based quantification |
Why This Matters
Researchers requiring deep proteome coverage and accurate quantification should procure acid-cleavable biotin alkyne reagents to maximize peptide identifications and avoid the sensitivity ceiling imposed by uncleavable analogs.
- [1] McClatchy DB, et al. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. Journal of Proteome Research. 2024;23(12):5487-5497. doi:10.1021/acs.jproteome.4c00457 View Source
- [2] McClatchy DB, et al. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. bioRxiv. 2024. doi:10.1101/2024.07.16.603801 View Source
